molecular formula C27H30ClN3O2S B2655122 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1328605-50-0

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2655122
CAS No.: 1328605-50-0
M. Wt: 496.07
InChI Key: IXDORMFLYMMERL-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core, a morpholinoethyl side chain, and a naphthalene moiety. The hydrochloride salt form enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S.ClH/c1-2-20-8-6-12-24-26(20)28-27(33-24)30(14-13-29-15-17-32-18-16-29)25(31)19-22-10-5-9-21-7-3-4-11-23(21)22;/h3-12H,2,13-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDORMFLYMMERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Morpholinoethyl group : Enhances solubility and may influence pharmacokinetics.
  • Naphthalene ring : Imparts additional hydrophobic characteristics.
PropertyValue
Molecular Formula C27H30ClN3O2S
Molecular Weight 496.1 g/mol
CAS Number 1328605-50-0

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism is thought to involve the inhibition of specific enzymes or receptors that regulate cell proliferation and survival pathways .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole structures have demonstrated promising AChE inhibitory activity, indicating that this compound may also possess therapeutic potential in cognitive decline associated with neurodegenerative disorders .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Binding to Enzymes : The compound may interact with key enzymes involved in cancer progression and neurotransmitter regulation.
  • Modulation of Signaling Pathways : It may influence various cellular signaling pathways that control apoptosis and cell cycle progression.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiazole derivatives and tested their effects on A549 and C6 cell lines.
    • Results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis through caspase activation assays .
  • In Silico Studies :
    • Molecular docking studies have been employed to predict the binding affinity of the compound to AChE, showing favorable interactions that could enhance its efficacy as an AChE inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s unique substituents differentiate it from similar acetamide derivatives:

  • Benzothiazole vs.
  • Morpholinoethyl Side Chain: Compared to sulfonyl or nitro groups in analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , the morpholinoethyl moiety improves water solubility and may reduce metabolic instability.
  • Naphthalene Moiety : The bulky naphthalene group contrasts with phenyl or methyl groups in other acetamides, likely influencing steric interactions and logP values .

Research Findings and Hypotheses

Crystallographic Insights

Data Table: Structural and Functional Comparison

Feature Target Compound Analog 1: N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Analog 2: N-(4-methylthiazol-2-yl)acetamide
Core Structure Benzo[d]thiazole + naphthalene Benzene with nitro and sulfonyl groups Simple thiazole ring
Substituents 4-Ethyl, 2-morpholinoethyl, naphthalene 4-Chloro, 2-nitro, methylsulfonyl 4-Methyl, phenylethylamino
Solubility Likely high (hydrochloride salt + morpholine) Moderate (polar sulfonyl group) Low (nonpolar substituents)
Synthetic Route EDC/HOBt-mediated coupling (hypothesized) Acetic anhydride reflux Carbodiimide coupling
Potential Bioactivity Anticancer, antimicrobial (benzothiazole-naphthalene synergy) Intermediate for heterocycles Antimicrobial (thiazole-based)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 4-ethylbenzo[d]thiazol-2-amine with activated acetamide intermediates in the presence of coupling agents (e.g., EDC·HCl) under inert conditions. Solvents like dichloromethane or DMF are used with triethylamine as a base to neutralize HCl byproducts. Post-reaction purification via column chromatography or recrystallization (e.g., ethanol/water systems) is critical for achieving >95% purity .
  • Key Variables : Temperature (0–25°C), reaction time (3–24 hours), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly impact yield. Monitoring with TLC/HPLC is recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C4 of benzothiazole, naphthalene protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 534.2) .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between benzothiazole and naphthalene moieties (e.g., ~79° in analogous structures) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. morpholino groups) influence bioactivity?

  • Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., replacing ethyl with methyl or phenyl groups) and testing against biological targets (e.g., kinases, GPCRs). For example:

  • Morpholinoethyl Group : Enhances solubility and membrane permeability via hydrogen bonding with polar residues .
  • Ethyl Substituent : Modulates lipophilicity, impacting blood-brain barrier penetration in neurotargeting assays .
    • Experimental Design : Use in vitro binding assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound stability. Mitigation approaches:

  • Dose-Response Repetition : Test across multiple concentrations (e.g., 0.1–100 µM) in triplicate .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of acetamide in acidic media) .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) vs. target-specific activity (e.g., Western blot for phosphorylated proteins) .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to assess redox potential and metabolic susceptibility (e.g., oxidation at naphthalene positions) .
  • Pharmacophore Mapping : Identifies shared features with known toxicophores (e.g., similarity to hERG channel inhibitors) using tools like Schrödinger’s Phase .

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